Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, and a tetrahydropyrimidine ring. It is known for its applications in medicinal chemistry, particularly in the development of anticancer agents.
Mechanism of Action
Target of Action
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as Monastrol , primarily targets the kinesin-like protein KIF11 . KIF11, also known as Eg5 or kinesin-5, is a motor protein that plays a crucial role in spindle bipolarity during cell division .
Mode of Action
Monastrol interacts with its target, KIF11, by binding to a specific long loop of the protein . This binding is allosteric and results in the inhibition of the ATPase activity of KIF11 . This interaction effectively inhibits the function of KIF11, impacting the process of cell division .
Biochemical Pathways
The inhibition of KIF11 by Monastrol affects the cell division process, specifically the formation of the mitotic spindle. This disruption can lead to cell cycle arrest and apoptosis
Result of Action
The primary molecular effect of this compound is the inhibition of KIF11, leading to disruption of the mitotic spindle formation . This can result in cell cycle arrest and potentially induce apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, a mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of hydrochloric acid can be refluxed in ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of solid acid catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Monastrol: Another inhibitor of kinesin-5, but with different substituents on the tetrahydropyrimidine ring.
Coumarin derivatives: Known for their fluorescence properties and biological activities.
Thiourea derivatives: Similar in structure but with sulfur atoms replacing oxygen in the ring, leading to different biological activities.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRNAELNYJDDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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